
4-(3-Chlorophenyl)piperidin-4-ol
Descripción general
Descripción
“4-(3-Chlorophenyl)piperidin-4-ol” is a biochemical used for proteomics research . It has a molecular formula of C11H14ClNO and a molecular weight of 211.69 .
Synthesis Analysis
The synthesis of “this compound” involves a process where 30g of 1-benzyl-4-(4-chlorophenyl)-4-piperidinol, 500g of pure water, and 12g of palladium-carbon catalyst are mixed. Hydrogen is then passed in to make the pressure of hydrogen 0.1MPa and perform catalysis at 25°C. The reaction undergoes hydrogenation deprotection group for 24 hours .Molecular Structure Analysis
In the molecular structure of “this compound”, the piperidine ring adopts a chair conformation. The hydroxyl substituent and the N-bound H atom occupy the axial positions, while the benzene ring occupies the equatorial position .Physical And Chemical Properties Analysis
“this compound” appears as a white to creamy-white crystalline powder . It has a melting point of 137-140 °C, a predicted boiling point of 344.5±42.0 °C, and a density of 1.1138 (rough estimate) .Aplicaciones Científicas De Investigación
1. Anticonvulsant Properties
4-(3-Chlorophenyl)piperidin-4-ol and similar compounds have been studied for their anticonvulsant properties. Structural analysis of these compounds, including X-ray diffraction and molecular orbital calculations, has provided insights into their potential as anticonvulsants (Georges et al., 1989).
2. Spasmolytic Effects
Research has explored the spasmolytic effects of piperidine derivatives, including this compound, on smooth musculature. These studies are significant for understanding the potential medical applications of these compounds in treating conditions like intestinal spasms (Stochla & Grzybek-Kania, 1975).
3. Ligands at Human Dopamine Receptors
Compounds related to this compound have been identified as ligands at human dopamine receptors, particularly D4 receptors. This research aids in understanding the role of these compounds in neurological processes and their potential therapeutic uses (Rowley et al., 1997).
4. Antimicrobial Activity
Studies have shown that certain derivatives of this compound exhibit antimicrobial activities. This includes research on the structural, antibacterial, and antifungal functionalities of these compounds (Okasha et al., 2022).
5. Synthesis of Piperidin-4-ols
Research into the synthesis of piperidin-4-ols, including this compound, has been conducted to better understand and improve the production of these compounds. This research is crucial for their potential applications in various fields (Reese & Thompson, 1988).
Mecanismo De Acción
Target of Action
The primary target of 4-(3-Chlorophenyl)piperidin-4-ol is the CCR5 receptor . The CCR5 receptor, a member of the seven transmembrane G-protein coupled receptor family, has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound acts as a CCR5 antagonist . It binds to the CCR5 receptor and prevents its activation, thereby inhibiting the entry of HIV-1 . Most CCR5 antagonists, including this compound, contain one basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
The compound’s antagonistic action on the CCR5 receptor affects the HIV-1 entry pathway . By blocking the CCR5 receptor, it prevents the entry of HIV-1 into the host cells, thereby inhibiting the progression of the infection .
Pharmacokinetics
The compound’slipophilicity is a key factor influencing its pharmacokinetics . Most CCR5 antagonists, including this compound, contain two or more lipophilic groups, which may enhance their bioavailability .
Result of Action
The result of the compound’s action is the inhibition of HIV-1 entry into host cells . This can slow down the progression of the infection and potentially improve the clinical outcomes for individuals with HIV-1 .
Action Environment
Environmental factors that could influence the action of this compound include its storage conditions . The compound should be stored in a well-ventilated place, with the container kept tightly closed . It should also be stored away from light . These conditions can help maintain the compound’s stability and efficacy .
Safety and Hazards
Direcciones Futuras
Piperidines, such as “4-(3-Chlorophenyl)piperidin-4-ol”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
4-(3-chlorophenyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-10-3-1-2-9(8-10)11(14)4-6-13-7-5-11/h1-3,8,13-14H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJGUVHLVCOIFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC(=CC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434163 | |
| Record name | 4-(3-chlorophenyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70558-16-6 | |
| Record name | 4-(3-chlorophenyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



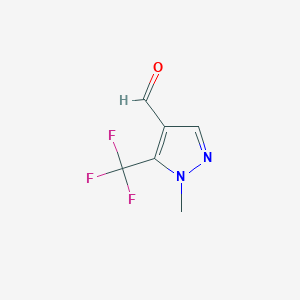
![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B1311682.png)
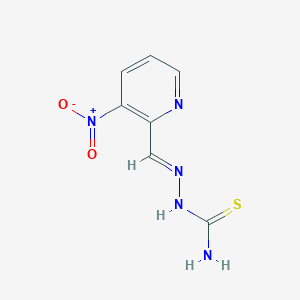
![Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate](/img/structure/B1311685.png)
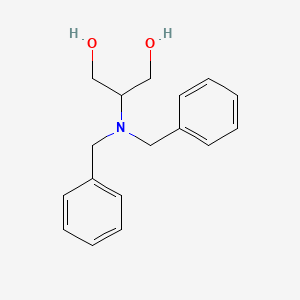
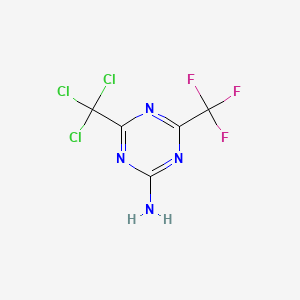

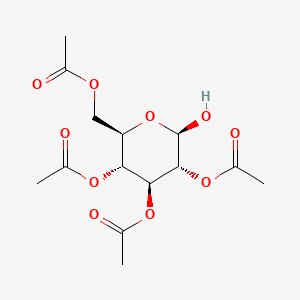
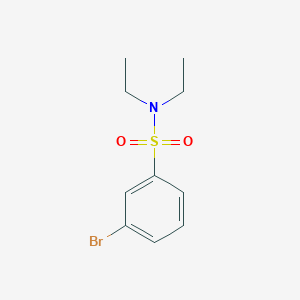


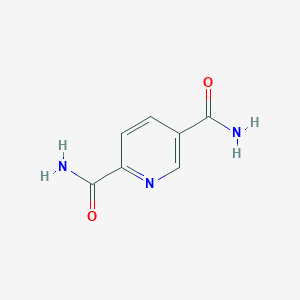

![6-[[3-[(Dimethylamino)carbonyl]phenyl]sulfonyl]-4-[(3-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxamide](/img/structure/B1311713.png)